molecular formula C8H2Cl2FNO2 B175549 2,4-Dichloro-3-cyano-5-fluorobenzoic acid CAS No. 117528-58-2

2,4-Dichloro-3-cyano-5-fluorobenzoic acid

Cat. No.: B175549
CAS No.: 117528-58-2
M. Wt: 234.01 g/mol
InChI Key: PAJAHSZQWFSIFX-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-cyano-5-fluorobenzoic acid is a chemical compound with the molecular formula C8H2Cl2FNO2. It is a key intermediate in the synthesis of various pharmaceuticals, including finafloxacin hydrochloride, a novel fluoroquinolone antibiotic currently in clinical trials . This compound is characterized by its unique structure, which includes two chlorine atoms, one cyano group, and one fluorine atom attached to a benzoic acid core.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-cyano-5-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The cyano group can be reduced to an amine group under suitable conditions.

    Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.

    Reduction: Formation of 2,4-dichloro-3-amino-5-fluorobenzoic acid.

    Oxidation: Formation of various oxidized derivatives of the benzoic acid moiety.

Scientific Research Applications

2,4-Dichloro-3-cyano-5-fluorobenzoic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-cyano-5-fluorobenzoic acid is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. In the case of finafloxacin hydrochloride, it contributes to the formation of the fluoroquinolone core, which inhibits bacterial DNA gyrase and topoisomerase IV, leading to the disruption of bacterial DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-fluorobenzoic acid: Similar structure but lacks the cyano group.

    2,4-Dichloro-3,5-difluorobenzoic acid: Contains an additional fluorine atom instead of the cyano group.

    2,4-Dichloro-3-nitro-5-fluorobenzoic acid: Contains a nitro group instead of the cyano group.

Uniqueness

2,4-Dichloro-3-cyano-5-fluorobenzoic acid is unique due to the presence of both cyano and fluorine groups, which confer specific chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules .

Properties

IUPAC Name

2,4-dichloro-3-cyano-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2FNO2/c9-6-3(8(13)14)1-5(11)7(10)4(6)2-12/h1H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJAHSZQWFSIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)C#N)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447725
Record name 2,4-Dichloro-3-cyano-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117528-58-2
Record name 2,4-Dichloro-3-cyano-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

162 g of hydroxylamine hydrochloride were introduced into 2000 ml of formic acid (technical-grade, 85% strength). At 95° C., 950 g of 2,4-dichloro-5-fluoro-3-formylbenzoic acid (moistened with sulphuric acid, 42% strength) were introduced. As a result, the mixture foamed briefly and then a clear solution was immediately obtained. The mixture was then stirred for 4 hours at from 100 to 105° C. (reflux).
Quantity
162 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
950 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the reported synthesis method for 2,4-dichloro-3-cyano-5-fluorobenzoic acid?

A1: The research describes a novel two-step process for synthesizing this compound starting from 2,6-dichloro-3-fluorobenzonitrile [, ]. This method is considered advantageous due to its simplicity and efficiency, achieving an overall yield of 58% [].

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